Cyclopropanecarbonyl cyanide
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Overview
Description
Cyclopropanecarbonyl cyanide is an organic compound characterized by a nitrile group attached to a cyclopropane ring. This compound is notable for its unique structure, which includes a three-membered cyclopropane ring, making it the smallest cyclic compound containing a nitrile group . The compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Cyclopropanecarbonyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobutyronitrile with a strong base, such as sodium amide in liquid ammonia . This reaction leads to the formation of cyclopropyl cyanide, which can then be further processed to obtain this compound.
In industrial settings, this compound is often produced through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen as the oxidant . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Cyclopropanecarbonyl cyanide undergoes various chemical reactions, including:
Isomerization: When heated to temperatures between 660-760K and under pressure, this compound can isomerize to form cis and trans crotonitrile and allyl cyanide molecules. This reaction is homogeneous and follows a first-order rate law.
Substitution Reactions: The nitrile group in this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include strong bases like sodium amide, oxidizing agents like molecular oxygen, and various nucleophiles for substitution reactions. The major products formed from these reactions include crotonitrile, allyl cyanide, and other substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropanecarbonyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex nitrile-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving nitriles.
Medicine: Research is ongoing into the potential use of this compound derivatives in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarbonyl cyanide involves its reactivity due to the strained three-membered cyclopropane ring and the electron-withdrawing nitrile group. The compound can form reactive intermediates, such as radicals or carbanions, which then participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Cyclopropanecarbonyl cyanide can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: This compound also contains a cyclopropane ring with a nitrile group but lacks the carbonyl group present in this compound.
Cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Cyclopropanecarbonyl chloride: This compound contains a carbonyl chloride group, making it more reactive in acylation reactions.
This compound is unique due to its combination of a strained cyclopropane ring and a nitrile group, which imparts distinct reactivity and versatility in chemical syntheses.
Properties
CAS No. |
6047-92-3 |
---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
cyclopropanecarbonyl cyanide |
InChI |
InChI=1S/C5H5NO/c6-3-5(7)4-1-2-4/h4H,1-2H2 |
InChI Key |
OXFVCMMQMWINHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C#N |
Origin of Product |
United States |
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